4-Chloro-7-fluorocoumarin
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Overview
Description
4-Chloro-7-fluorocoumarin is a synthetic derivative of coumarin, a compound known for its diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The specific conditions for introducing chlorine and fluorine atoms may vary, but they often involve halogenation reactions using reagents such as thionyl chloride or fluorine gas.
Industrial Production Methods: Industrial production of 4-Chloro-7-fluorocoumarin may involve large-scale halogenation processes, where the coumarin core is treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluorocoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-7-fluorocoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluorocoumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to bind to metal ions and other biomolecules, facilitating their detection and imaging. In biological systems, it may exert its effects by interfering with cellular processes and signaling pathways, leading to therapeutic outcomes .
Comparison with Similar Compounds
4-Chlorocoumarin: Lacks the fluorine atom, resulting in different reactivity and applications.
7-Fluorocoumarin: Lacks the chlorine atom, affecting its chemical properties and uses.
4,7-Dichlorocoumarin: Contains two chlorine atoms, leading to distinct chemical behavior.
Uniqueness: 4-Chloro-7-fluorocoumarin’s unique combination of chlorine and fluorine atoms enhances its chemical reactivity and fluorescence properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H4ClFO2 |
---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
4-chloro-7-fluorochromen-2-one |
InChI |
InChI=1S/C9H4ClFO2/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4H |
InChI Key |
OLDNNHMLLPMRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C=C2Cl |
Origin of Product |
United States |
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